molecular formula C3H7N5 B14000328 1H-pyrazole-3,4,5-triamine CAS No. 118020-67-0

1H-pyrazole-3,4,5-triamine

Cat. No.: B14000328
CAS No.: 118020-67-0
M. Wt: 113.12 g/mol
InChI Key: WXFKWEVAPSWLOI-UHFFFAOYSA-N
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Description

1H-Pyrazole-3,4,5-triamine is a heterocyclic organic compound with the molecular formula C3H7N5. It is a derivative of pyrazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4,5-triamine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with appropriate diketones or aldehydes. For instance, the condensation of hydrazine monohydrochloride with 1,3-diketones followed by cyclization and oxidation yields pyrazole derivatives . Another method includes the use of isocyanides in a [3+2] cycloaddition reaction with terminal alkynes .

Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. These methods often employ readily available starting materials and mild reaction conditions to ensure high yields and purity. The use of catalytic systems, such as copper or palladium catalysts, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1H-pyrazole-3,4,5-triamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

1H-pyrazole-3,4,5-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c4-1-2(5)7-8-3(1)6/h4H2,(H5,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFKWEVAPSWLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436374
Record name 1H-pyrazole-3,4,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118020-67-0
Record name 1H-pyrazole-3,4,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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